molecular formula C38H34Br2P2+2 B1599270 1,2-Vinylenebis(triphenylphosphonium) dibromide CAS No. 54770-27-3

1,2-Vinylenebis(triphenylphosphonium) dibromide

Cat. No.: B1599270
CAS No.: 54770-27-3
M. Wt: 712.4 g/mol
InChI Key: TVFYBHGFLHYJNV-GLDAUVFXSA-N
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Description

1,2-Vinylenebis(triphenylphosphonium) dibromide is a chemical compound with the molecular formula C38H32Br2P2. It is known for its unique structure, which includes two triphenylphosphonium groups connected by a vinylene bridge. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Vinylenebis(triphenylphosphonium) dibromide can be synthesized through a reaction involving triphenylphosphine and a suitable vinylene precursor. The reaction typically requires specific conditions, such as controlled temperature and the presence of a solvent. The process involves the formation of a vinylene bridge between two triphenylphosphonium groups, followed by the addition of bromide ions to form the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Vinylenebis(triphenylphosphonium) dibromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically require controlled temperatures and specific solvents to proceed efficiently .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield different phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

1,2-Vinylenebis(triphenylphosphonium) dibromide has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,2-Vinylenebis(triphenylphosphonium) dibromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate specific pathways, leading to changes in cellular processes. The vinylene bridge and triphenylphosphonium groups play a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Vinylenebis(triphenylphosphonium) dibromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its applications in various fields of research further highlight its versatility and importance .

Properties

CAS No.

54770-27-3

Molecular Formula

C38H34Br2P2+2

Molecular Weight

712.4 g/mol

IUPAC Name

triphenyl-[(E)-2-triphenylphosphaniumylethenyl]phosphanium;dihydrobromide

InChI

InChI=1S/C38H32P2.2BrH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-32H;2*1H/q+2;;/b32-31+;;

InChI Key

TVFYBHGFLHYJNV-GLDAUVFXSA-N

Isomeric SMILES

C1=CC=C(C=C1)[P+](/C=C/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br.Br

SMILES

C1=CC=C(C=C1)[P+](C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br.Br

54770-27-3

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Vinylenebis(triphenylphosphonium) dibromide
Reactant of Route 2
1,2-Vinylenebis(triphenylphosphonium) dibromide
Reactant of Route 3
1,2-Vinylenebis(triphenylphosphonium) dibromide
Reactant of Route 4
1,2-Vinylenebis(triphenylphosphonium) dibromide
Reactant of Route 5
1,2-Vinylenebis(triphenylphosphonium) dibromide
Reactant of Route 6
1,2-Vinylenebis(triphenylphosphonium) dibromide

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